molecular formula C16H17ClFNO3S B2969788 1-(3-chlorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]methanesulfonamide CAS No. 1797159-85-3

1-(3-chlorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]methanesulfonamide

Cat. No.: B2969788
CAS No.: 1797159-85-3
M. Wt: 357.82
InChI Key: BNAIVDBFEZQIRL-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of chlorophenyl and fluorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:

    Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.

    Introduction of the fluorophenyl group: This step involves the fluorination of another phenyl ring.

    Sulfonamide formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with methanesulfonyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-chlorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]methanesulfonamide can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-3-(2-fluorophenyl)urea: This compound shares similar structural features but differs in the presence of a urea group instead of a sulfonamide group.

    1-(3-chlorophenyl)-3-(4-fluorophenyl)urea: This compound has a similar structure but with the fluorophenyl group in a different position.

    2-chloro-1-(3-chlorophenyl)ethanone: This compound has a similar chlorophenyl group but lacks the fluorophenyl and methoxyethyl groups.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFNO3S/c1-22-16(13-5-3-7-15(18)9-13)10-19-23(20,21)11-12-4-2-6-14(17)8-12/h2-9,16,19H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAIVDBFEZQIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)CC1=CC(=CC=C1)Cl)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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